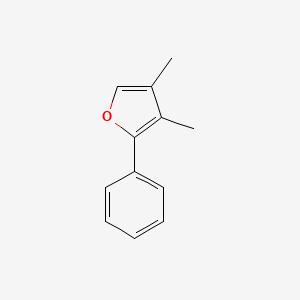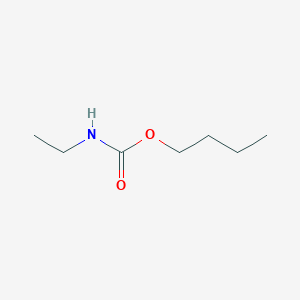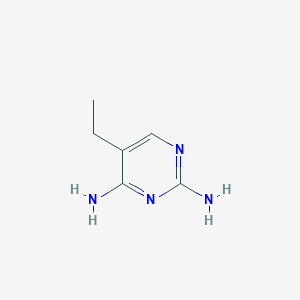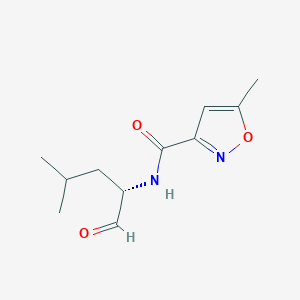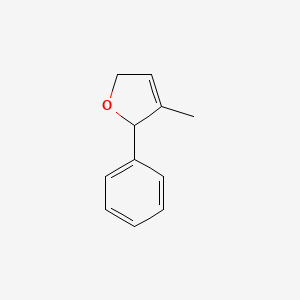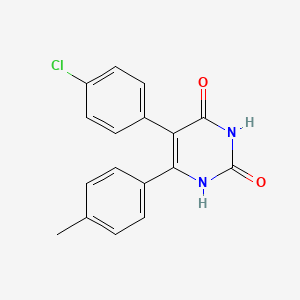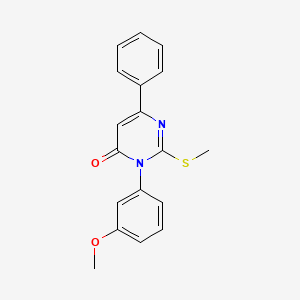
3-(3-Methoxyphenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of methoxy, methylthio, and phenyl groups attached to a pyrimidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with thiourea under acidic conditions to form the pyrimidinone core. The methoxy and methylthio groups are introduced through subsequent substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(3-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinones.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydropyrimidinones.
Substitution: Formation of various substituted pyrimidinones depending on the reagents used.
科学的研究の応用
3-(3-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
3-(3-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one: Similar in structure but with different substituents.
3-(3-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one: Another pyrimidinone derivative with variations in the functional groups.
Uniqueness
3-(3-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one stands out due to its specific combination of methoxy, methylthio, and phenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
89069-50-1 |
|---|---|
分子式 |
C18H16N2O2S |
分子量 |
324.4 g/mol |
IUPAC名 |
3-(3-methoxyphenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-10-6-9-14(11-15)20-17(21)12-16(19-18(20)23-2)13-7-4-3-5-8-13/h3-12H,1-2H3 |
InChIキー |
KVNLXACGGRHCLO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)N2C(=O)C=C(N=C2SC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


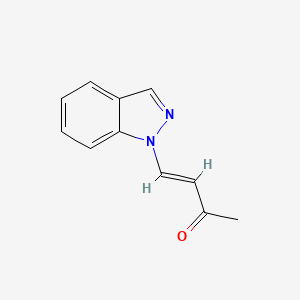
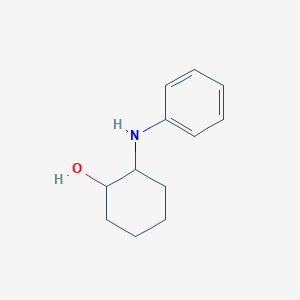
![Cyclopentanone, 2-[(2-ethoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-](/img/structure/B15212356.png)

